![molecular formula C10H19N B093568 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine CAS No. 17371-27-6](/img/structure/B93568.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine, also known as norcamphor, is a bicyclic amine that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a multistep process, and it has been found to exhibit a range of biochemical and physiological effects. In 1.1]heptan-3-amine.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and viruses. It may also act by binding to metal ions and facilitating their catalytic activity.
Biochemical and Physiological Effects
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit antioxidant activity and to have a protective effect on cells against oxidative stress. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine in lab experiments is its unique chemical structure, which allows it to exhibit a range of biochemical and physiological effects. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. One direction is the further exploration of its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions. Another direction is the investigation of its potential use in the treatment of cancer, as well as its potential use as an antimicrobial, antifungal, and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine involves a multistep process, which starts with the reaction of camphor with hydroxylamine to form camphor oxime. This is followed by the reduction of camphor oxime with sodium borohydride to form 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. Finally, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is treated with a suitable amine to form the desired bicyclic amine, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine.
Applications De Recherche Scientifique
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Propriétés
Numéro CAS |
17371-27-6 |
|---|---|
Nom du produit |
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3 |
Clé InChI |
VPTSZLVPZCTAHZ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N |
Pictogrammes |
Irritant |
Synonymes |
3-Pinaneamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



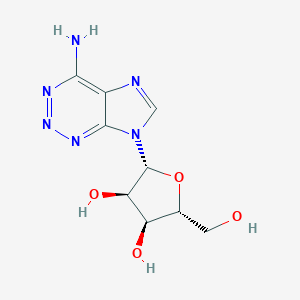
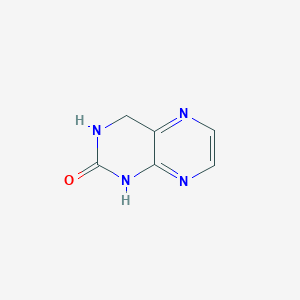

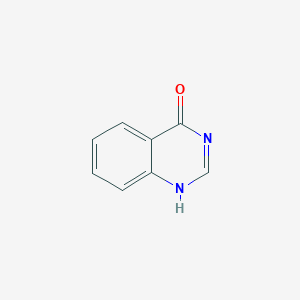
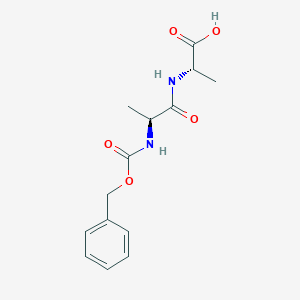
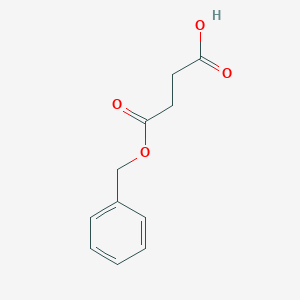

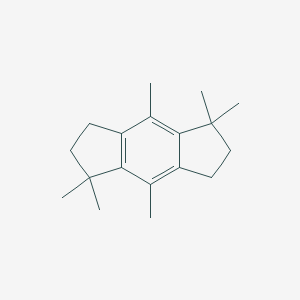
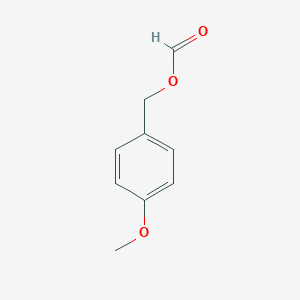
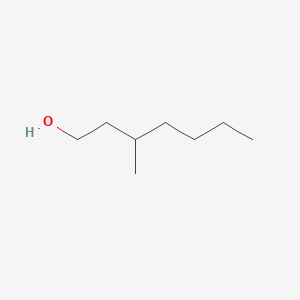
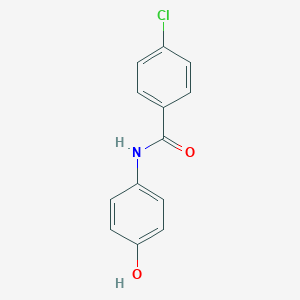
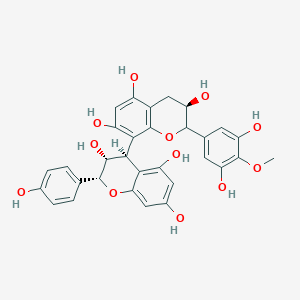
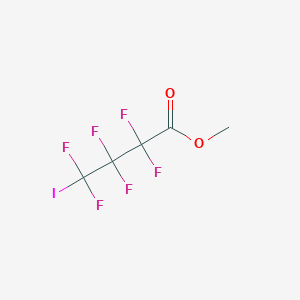
![Benzo[pqr]picene](/img/structure/B93510.png)